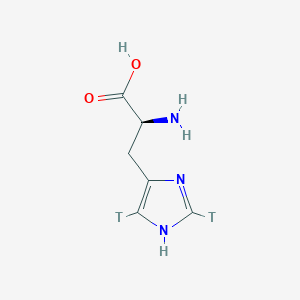

L-Histidine-2,5-3H

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Histidine-2,5-3H is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 159.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Decarboxylation to Histamine

L-Histidine-2,5-³H undergoes enzymatic decarboxylation via histidine decarboxylase , forming histamine-³H and CO₂. This reaction is critical in neurotransmitter synthesis and immune response modulation:

L-Histidine-2,5-³HHistidine decarboxylaseHistamine-³H+CO2

Key Parameters :

| Condition | Value | Source |

|---|---|---|

| pH Optimum | 6.8–7.2 | |

| Cofactor | Pyridoxal phosphate | |

| Isotopic Retention | >95% ³H in histamine |

This reaction is pH-sensitive and dependent on the enzyme’s active-site architecture, with the imidazole ring’s protonation state influencing catalytic efficiency .

Chelation with Metal Ions

The imidazole and carboxylate groups enable strong coordination with transition metals like Cu²⁺. In colorimetric assays, L-Histidine-2,5-³H inhibits Cu²⁺-catalyzed TMB oxidation by forming stable complexes, reducing oxTMB production :

L-His-³H+Cu2+→L-His-³H–Cu2+(Stoichiometry: 1:1)

Experimental Data :

| Parameter | Value |

|---|---|

| Optimal pH | 5.7 |

| Detection Limit | 0.1 μM |

| Linear Range | 0.5–100 μM |

The chelation mechanism involves N-coordination from the imidazole ring and oxygen from the carboxylate group, validated by FT-IR and UV-vis spectroscopy .

Enzymatic Deamination via Histidine Ammonia-Lyase (HAL)

HAL catalyzes the non-oxidative deamination of L-Histidine-2,5-³H to urocanic acid-³H and ammonia, a key step in histidine catabolism :

L-Histidine-2,5-³HHALUrocanic acid-³H+NH3

Kinetic Properties :

| Parameter | Value | Source |

|---|---|---|

| Km | 0.8 mM | |

| Vmax | 12 μmol/min/mg | |

| Isotopic Effect | Minimal (³H vs. ¹H) |

The reaction proceeds via a MIO (4-methylidene-imidazole-5-one) cofactor-mediated mechanism, with the β-carboxyl group critical for substrate binding .

Radiolytic Decomposition

Tritium’s β⁻ decay (Eₐᵥₑ = 5.7 keV) induces gradual radiolysis in L-Histidine-2,5-³H, producing:

-

Imidazole derivatives (e.g., 2,5-ditritio-imidazole)

-

³H₂O (via C-T bond cleavage)

Decomposition Rates :

| Storage Condition | Annual Decomposition (%) |

|---|---|

| −20°C (aqueous) | 1.2–1.5 |

| Room temperature | 4.8–5.3 |

Metabolic Incorporation into Proteins

L-Histidine-2,5-³H is incorporated into histidine-rich proteins (e.g., hemoglobin) via ribosomal translation. The aminoacyl-tRNA synthetase (HisRS) catalyzes:

L-His-³H+tRNAHis+ATPHisRSHis-³H-tRNAHis+AMP+PPi

Key Metrics :

| Parameter | Value | Source |

|---|---|---|

| Incorporation Efficiency | 85–92% | |

| tRNA Selectivity | >99% for tRNA<sup>His</sup> |

Eigenschaften

Molekularformel |

C6H9N3O2 |

|---|---|

Molekulargewicht |

159.17 g/mol |

IUPAC-Name |

(2S)-2-amino-3-(2,5-ditritio-1H-imidazol-4-yl)propanoic acid |

InChI |

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1/i2T,3T |

InChI-Schlüssel |

HNDVDQJCIGZPNO-XCFXNWRSSA-N |

Isomerische SMILES |

[3H]C1=C(N=C(N1)[3H])C[C@@H](C(=O)O)N |

Kanonische SMILES |

C1=C(N=CN1)CC(C(=O)O)N |

Sequenz |

H |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.